PSCA is classified as a cell surface glycoprotein and is primarily found in prostate epithelial cells. Its expression is significantly upregulated in prostate cancer tissues compared to normal tissues, which makes it a valuable target for immunotherapeutic strategies aimed at treating prostate carcinoma . The peptide PSCA (14-22), specifically, consists of the amino acid sequence ALQPGTALL and has been shown to bind to major histocompatibility complex class I molecules, facilitating T-cell recognition .
The synthesis of PSCA (14-22) can be achieved through various methods, including solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically involves the following steps:
The quality of synthesized peptides can be assessed through techniques such as mass spectrometry and analytical HPLC, which confirm both the identity and purity of the final product .
The molecular structure of PSCA (14-22) can be represented as follows:
The peptide's structure is crucial for its recognition by cytotoxic T lymphocytes, which are essential for initiating an immune response against cancer cells expressing PSCA .
PSCA (14-22) participates in critical biochemical interactions, particularly in the context of immune responses:
Technical details regarding these reactions often involve measuring T-cell activation via cytokine release assays or cytotoxicity assays against target cells .
The mechanism of action for PSCA (14-22) involves several key steps:
Data supporting this mechanism include studies demonstrating that T cells specific to PSCA can effectively kill prostate cancer cell lines in vitro .
Relevant analytical techniques such as circular dichroism spectroscopy can be employed to study its secondary structure under various conditions .
PSCA (14-22) has several promising applications in cancer immunotherapy:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2